4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde
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Overview
Description
4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a pyrrolidine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with a pyrrolidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions include various functionalized thiophene derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A simpler analog with similar reactivity but lacking the pyrrolidine moiety.
4-(Hydroxymethyl)thiophene-3-carbaldehyde: Another related compound with different substitution patterns on the thiophene ring.
Uniqueness
4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is unique due to its combination of a thiophene ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-11(8-14)2-3-12(7-11)9-4-10(5-13)15-6-9/h4-6,14H,2-3,7-8H2,1H3 |
InChI Key |
QTDFQINYWSKUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C2=CSC(=C2)C=O)CO |
Origin of Product |
United States |
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